molecular formula C19H31KO8S B15288208 Dihydro Idebenone 4-O-Sulfate Potassium Salt

Dihydro Idebenone 4-O-Sulfate Potassium Salt

Cat. No.: B15288208
M. Wt: 458.6 g/mol
InChI Key: UPNAYYYOEBQJRZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves the sulfation of dihydro idebenone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dihydro Idebenone 4-O-Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro Idebenone 4-O-Sulfate Potassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.

    Industry: Utilized in the development of new pharmaceuticals and cosmetic products.

Mechanism of Action

The mechanism of action of Dihydro Idebenone 4-O-Sulfate Potassium Salt involves its antioxidant properties. It acts by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Idebenone 4-O-Sulfate Potassium Salt is unique due to its enhanced solubility and stability compared to idebenone. The sulfate group increases its water solubility, making it more suitable for certain applications .

Properties

Molecular Formula

C19H31KO8S

Molecular Weight

458.6 g/mol

IUPAC Name

potassium;[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenyl] sulfate

InChI

InChI=1S/C19H32O8S.K/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)16(21)18(25-2)19(26-3)17(14)27-28(22,23)24;/h20-21H,4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1

InChI Key

UPNAYYYOEBQJRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCCO.[K+]

Origin of Product

United States

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